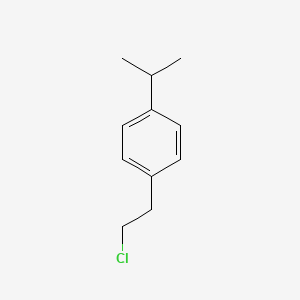
1-(2-Chloroethyl)-4-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a 2-chloroethyl group and an isopropyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-4-isopropylbenzene typically involves the alkylation of 4-isopropylbenzene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and advanced separation techniques might be employed to enhance the production process.
化学反応の分析
1-(2-Chloroethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
科学的研究の応用
1-(2-Chloroethyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential use in medicinal chemistry, where it can modify biomolecules to exert therapeutic effects .
類似化合物との比較
1-(2-Chloroethyl)-4-isopropylbenzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy due to its ability to alkylate DNA.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent with similar alkylating properties.
2-Chloroethyl ethyl sulfide: Used in the study of toxic gas detection and environmental monitoring
These compounds share the chloroethyl functional group, which imparts similar reactivity, but differ in their specific applications and biological targets.
特性
CAS番号 |
91244-27-8 |
|---|---|
分子式 |
C11H15Cl |
分子量 |
182.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
FOKPOJYEMMWKCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


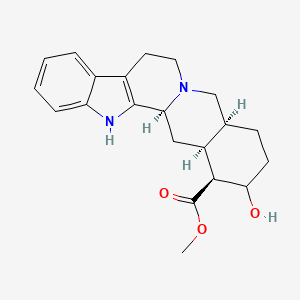
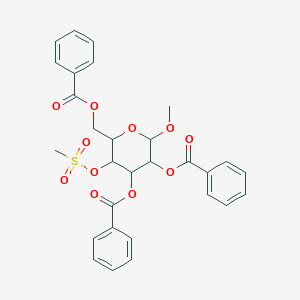
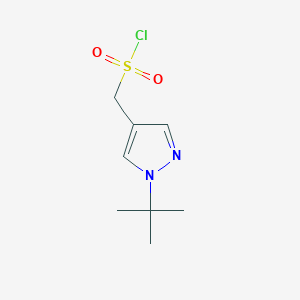
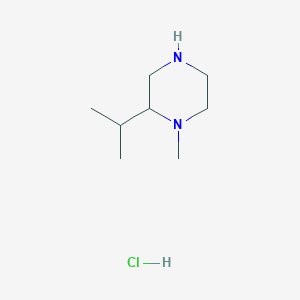
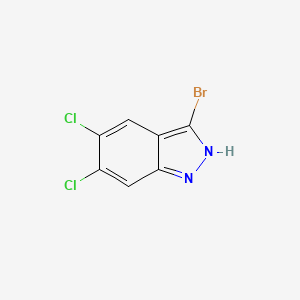
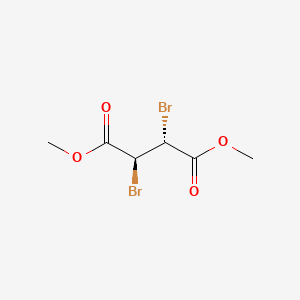
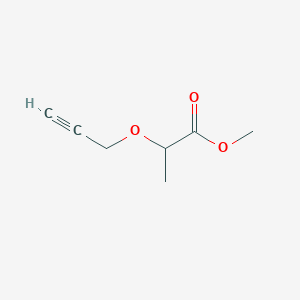
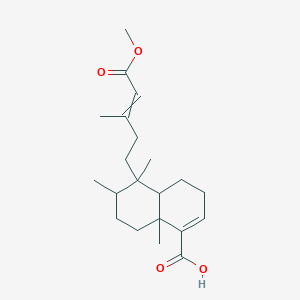
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
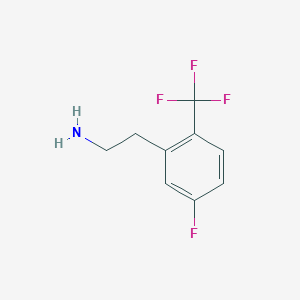
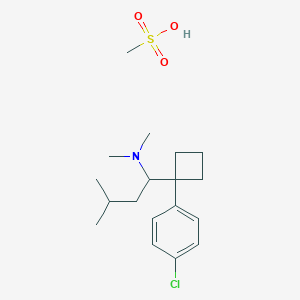
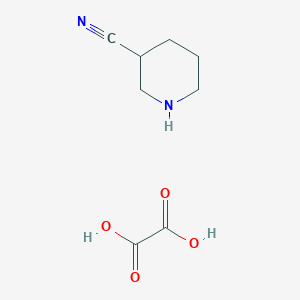
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

